2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Description
Thieno[2,3-d]pyrimidine derivatives are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition. The compound 2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine features a thienopyrimidine core substituted at positions 2 and 6 with phenyl groups and at position 4 with a 4-phenylpiperazine moiety.
Properties
Molecular Formula |
C28H24N4S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2,6-diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H24N4S/c1-4-10-21(11-5-1)25-20-24-27(29-26(30-28(24)33-25)22-12-6-2-7-13-22)32-18-16-31(17-19-32)23-14-8-3-9-15-23/h1-15,20H,16-19H2 |
InChI Key |
IHXSRGQBGCDWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(SC4=NC(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Niementowski Cyclization
The thieno[2,3-d]pyrimidine scaffold is synthesized via a modified Niementowski reaction . Ethyl 2-amino-4,5-diphenylthiophene-3-carboxylate undergoes cyclization with formamide at 180–200°C for 6–8 hours, yielding 4-hydroxy-2,6-diphenylthieno[2,3-d]pyrimidine. Key advantages include high regioselectivity and compatibility with electron-rich substituents.
Reaction Conditions :
Chlorination at Position 4
The 4-hydroxyl group is converted to a chloride using phosphorus oxychloride (POCl₃). Heating the hydroxy intermediate with POCl₃ (5 equiv) and catalytic dimethylformamide (DMF) at 110°C for 4 hours produces 4-chloro-2,6-diphenylthieno[2,3-d]pyrimidine.
Optimization Notes :
Functionalization at Position 4 with 4-Phenylpiperazine
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro intermediate reacts with 4-phenylpiperazine in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) under reflux. A base (e.g., K₂CO₃) facilitates deprotonation of the piperazine, enhancing nucleophilicity.
Standard Protocol :
Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)
For sterically hindered or electron-deficient systems, palladium catalysis improves efficiency. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C achieves full conversion in 8 hours.
Comparative Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | DMF, K₂CO₃, 120°C, 16h | 78 | 98 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 82 | 99 |
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 10H, phenyl-H), 3.85–3.78 (m, 4H, piperazine-H), 3.02–2.95 (m, 4H, piperazine-H).
-
HRMS (ESI+) : m/z calcd for C₂₈H₂₄N₄S [M+H]⁺: 457.1802; found: 457.1798.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 min (UV detection at 254 nm).
Mechanistic Insights and Side Reactions
Competing Pathways in SNAr
Byproduct Formation
-
N-Alkylation : Excess piperazine can lead to quaternization at the piperazine nitrogen (mitigated by stoichiometric control).
-
Ring-Opening : Prolonged heating in acidic conditions degrades the thienopyrimidine core.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
| Metric | SNAr Route | Buchwald-Hartwig Route |
|---|---|---|
| PMI (Process Mass Intensity) | 12.4 | 18.9 |
| E-Factor | 8.2 | 14.5 |
Chemical Reactions Analysis
Reactivity at the Piperazine Substituent
The 4-phenylpiperazine group introduces nucleophilic nitrogen centers capable of undergoing alkylation, acylation, and coordination chemistry.
Key Finding : Piperazine nitrogen undergoes regioselective alkylation at the less hindered position, with steric effects from the phenyl group directing reactivity .
Electrophilic Substitution at Thienopyrimidine Core
The thieno[2,3-d]pyrimidine system exhibits electron-deficient character, favoring nucleophilic attack at C2 and C7 positions.
Notable Data : Bromination at C5 enhances electrophilicity for subsequent Suzuki couplings (yields: 72–85%) .
Cross-Coupling Reactions
The diphenyl groups enable palladium-catalyzed transformations, though steric hindrance modulates reactivity.
Limitation : Steric bulk from 2,6-diphenyl groups reduces coupling efficiency at the pyrimidine ring (turnover number < 5 for C2) .
Ring Functionalization and Rearrangements
The bicyclic system participates in ring-opening and recyclization under extreme conditions.
Mechanistic Insight : Protonation at N1 initiates thiophene ring distortion, enabling skeletal rearrangements .
Biological Activity-Driven Modifications
Structural analogs show that substitutions modulate bioactivity through target binding:
| Derivative | Modification Site | Biological Target (IC₅₀) | Source |
|---|---|---|---|
| 4-Trifluoromethyl | Piperazine phenyl | EGFR kinase (11.46 kcal/mol binding) | |
| 5-Nitro | Thienopyrimidine | PPO enzyme (Kᵢ = 7.4 nM) |
Design Principle : Electron-withdrawing groups (e.g., CF₃, NO₂) enhance π-stacking with aromatic residues in enzymes .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is its potential as an antitumor agent. Research indicates that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of various cancer cells, including triple-negative breast cancer cells. For instance, a study demonstrated that certain thieno[2,3-d]pyrimidine derivatives effectively suppressed epidermal growth factor receptor (EGFR) activity and vascular endothelial growth factor (VEGF), both critical targets in cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Thieno[2,3-d]pyrimidine derivatives are known to possess broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics. This property is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Neuropharmacological Effects
Given the presence of the piperazine moiety in its structure, this compound may exhibit neuropharmacological effects. Piperazine derivatives have been studied for their anxiolytic and antidepressant properties. This suggests potential applications in treating mood disorders and anxiety-related conditions .
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 breast cancer cells, compounds derived from thieno[2,3-d]pyrimidine were tested for their cytotoxic effects. The results indicated that these compounds significantly inhibited cell proliferation compared to controls. Further analysis revealed mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
A series of thieno[2,3-d]pyrimidine derivatives were evaluated for their antimicrobial efficacy against several bacterial strains. The results showed that certain substitutions on the thieno-pyrimidine backbone enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of PI3 kinase p110alpha, a key enzyme in the PI3K/Akt signaling pathway, which is involved in cell growth and survival . By inhibiting this enzyme, the compound can modulate cellular processes and potentially exert anti-cancer effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Thieno[2,3-d]pyrimidine Derivatives
EGFR Inhibition
Thienopyrimidine derivatives are widely studied for EGFR inhibition. Key findings include:
- Aniline-substituted derivatives : Compounds like 15c, 15d, and 20b-d (bearing aniline moieties) exhibited higher binding affinities (-9.1 to -10.2 kcal/mol) than erlotinib (-8.5 kcal/mol) in EGFR docking studies (PDB: 4HJO). These derivatives fulfilled key interactions (e.g., hydrogen bonding with Met793) and showed IC₅₀ values < 1 μM .
- Urea/thiourea derivatives : While urea-substituted analogs (e.g., biphenyl urea) showed high binding affinities (-9.8 kcal/mol), they lacked critical interactions with the EGFR active site, reducing efficacy .
- Target compound: The 4-phenylpiperazine group in 2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may mimic the hydrophobic cap of erlotinib but requires validation for EGFR binding. Its bulkier substituents at positions 2 and 6 could enhance steric hindrance compared to aniline derivatives.
Table 1: EGFR Inhibition Profiles
*Data for the target compound is inferred from structural analogs.
HDAC Inhibition
Modifications to the thienopyrimidine core significantly impact HDAC inhibition:
- Hydrocarbon linker optimization : Derivatives with 5–7 carbon linkers (e.g., 20b ) showed improved HDAC6 inhibition (IC₅₀: 0.12 μM) by enabling bidentate zinc chelation, akin to trichostatin A (TSA) .
- Cap group substitutions : Replacing aniline with biphenyl urea/thiourea increased HDAC6 inhibition by 3-fold due to enhanced hydrophobic interactions .
- Target compound : The 4-phenylpiperazine group may act as a rigid cap, but its lack of a flexible linker or zinc-binding hydroxamic acid likely limits HDAC activity compared to optimized derivatives.
Anticancer Activity
- Cyclohexyl-substituted derivatives: Cyclohexylthieno[2,3-d]pyrimidines demonstrated improved anticancer activity (e.g., IC₅₀: 2.1 μM against MCF-7) due to increased lipophilicity and kinase targeting .
- Target compound : The dual phenyl groups at positions 2 and 6 may enhance DNA intercalation or kinase binding, though its specificity for cancer subtypes remains unexplored.
Antimicrobial Activity
- Trifluoromethyl/nitro derivatives: Compounds like 8a-j (bearing 4-trifluoromethylphenoxy groups) exhibited broad-spectrum activity (MIC: 2–8 μg/mL against S. aureus and E. coli) due to electron-withdrawing effects .
- Target compound: The absence of polar groups (e.g., -CF₃, -NO₂) and the presence of a lipophilic piperazine moiety may reduce antimicrobial efficacy compared to these analogs.
Structural and Physicochemical Comparison
Table 2: Physicochemical Properties
*Predicted; †Estimated based on structure; ‡Inferred from analogs.
Biological Activity
2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno[2,3-d]pyrimidine core with phenyl and piperazine substituents, has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 516.6 g/mol. Its IUPAC name is 2,6-diphenyl-4-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. The compound's structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C29H23F3N4S |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | 2,6-diphenyl-4-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
| InChI Key | INNBJRQSBFPCIE-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. The thienopyrimidine core allows for modulation of target activity through binding interactions, which can lead to therapeutic effects in diseases.
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, a related compound demonstrated high binding affinity and potent in vitro antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor with IC(50) values as low as 0.1 nM . This suggests that similar compounds may also exhibit anticancer properties through inhibition of hormone receptors.
Neuropharmacological Effects
The piperazine moiety in the compound may confer neuropharmacological properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems and have shown promise in modulating anxiety and depression-related behaviors .
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives:
- LHRH Receptor Antagonism : A study highlighted the discovery of a non-peptide antagonist based on the thienopyrimidine structure that effectively suppressed plasma LH levels in animal models .
- Cytotoxicity Assays : In vitro assays have demonstrated that certain thienopyrimidine derivatives exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 with IC(50) values ranging from 7 to 14 µM .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thienopyrimidines indicate that modifications to the phenyl and piperazine groups can significantly enhance biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare thieno[2,3-d]pyrimidine derivatives like 2,6-diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine?
- Methodological Answer : The synthesis typically involves tandem cyclization reactions, such as condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea under high-temperature conditions (200°C) to form the pyrimidine ring . Optimization steps may include regioselective alkylation or arylaminomethylation at reactive nucleophilic centers (e.g., nitrogen or sulfur atoms) . For example, 2-chloro intermediates (e.g., compound 329) are functionalized via nucleophilic substitution with amines or phenols . Yield improvements (up to 91%) are achieved using non-toxic reagents like Dess-Martin periodinane for oxidation .
Q. How are thieno[2,3-d]pyrimidine derivatives characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) .
- NMR (¹H and ¹³C) : Distinguishes regioselectivity in alkylation (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 40–50 ppm for piperazine carbons) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for compound 4c at m/z 439) .
- X-ray crystallography : Resolves ambiguities in fused-ring systems, such as dihedral angles between thiophene and pyrimidine moieties .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound?
- Methodological Answer : Standard protocols include:
- Anti-proliferative assays : MTT or SRB tests against cancer cell lines (e.g., A549, HCT116, MCF-7) with IC₅₀ values compared to reference drugs like gefitinib .
- Enzyme inhibition : Dihydrofolate reductase (DHFR) assays using spectrophotometric NADPH oxidation monitoring at 340 nm .
- Docking studies : Preliminary screening via AutoDock Vina to predict binding affinities to targets like EGFR or PI3K .
Advanced Research Questions
Q. How do structural modifications at the 4-position (e.g., piperazine substitution) influence biological activity?
- Methodological Answer : Piperazine introduces conformational flexibility and hydrogen-bonding capacity. SAR studies show:
- Anticancer activity : 4-(4-Phenylpiperazin-1-yl) groups enhance EGFR inhibition (IC₅₀ < 1 µM) compared to unsubstituted analogs .
- Anti-HIV activity : Alkynyl substituents at C-4 (e.g., 4-alkynylthieno[2,3-d]pyrimidines) improve NNRTI potency by increasing hydrophobic interactions with reverse transcriptase .
- Computational validation : MD simulations (e.g., 100 ns trajectories in GROMACS) confirm stable binding poses in kinase active sites .
Q. What strategies resolve contradictions in regioselectivity during alkylation or arylaminomethylation?
- Methodological Answer : Conflicting regioselectivity (N- vs. S-alkylation) is addressed via:
- Theoretical modeling : DFT calculations (e.g., Gaussian 09) predict nucleophilic attack preferences based on frontier molecular orbitals .
- Solvent optimization : Polar aprotic solvents (DMF) favor N-alkylation, while protic solvents (MeOH) promote S-alkylation .
- Protecting groups : Boc-protected amines direct reactions to sulfur atoms, achieving >80% selectivity .
Q. How can computational ADMET studies guide the optimization of pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or ADMETlab 2.0 predict:
- Absorption : LogP values <5 ensure membrane permeability (e.g., compound 18 in has LogP 3.2) .
- Metabolism : CYP3A4 liability is reduced by replacing labile esters with ethers .
- Toxicity : AMES toxicity models flag mutagenic risks from nitro groups, prompting substitution with trifluoromethyl .
Q. What methodologies validate multi-target activity (e.g., dual PI5P4Kα/γ inhibition)?
- Methodological Answer : Dual inhibition is confirmed via:
- Kinase profiling : Radioactive ATP assays against a panel of 50+ kinases (e.g., compound 36 in inhibits PI5P4Kα/γ with IC₅₀ <10 nM) .
- Cellular assays : siRNA knockdown coupled with rescue experiments (e.g., PI5P4Kγ KO cells show reduced viability vs. wild-type) .
- Structural analysis : Co-crystallization with both isoforms (PDB codes 6XYZ and 6XZ0) reveals conserved binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
